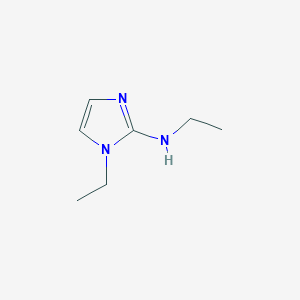

N,1-diethyl-1H-imidazol-2-amine

Description

Significance and Research Trajectory of Imidazole (B134444) Derivatives in Contemporary Chemical Science

Imidazole derivatives represent a cornerstone of modern chemical and pharmaceutical science. bldpharm.comresearchgate.netnih.gov The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a structural motif found in numerous biologically important molecules, including the amino acid histidine, purines in DNA, and histamine. researchgate.netacs.org This prevalence in nature has spurred extensive research into synthetic imidazole-containing compounds, revealing a vast spectrum of pharmacological activities.

The research trajectory of imidazole derivatives has been marked by a continuous search for novel therapeutic agents. researchgate.net These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. bldpharm.com The versatility of the imidazole scaffold allows for extensive chemical modification, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. researchgate.net This has led to the development of numerous clinically approved drugs and a sustained interest in discovering new derivatives with improved efficacy and reduced toxicity. nih.govresearchgate.net

Foundational Role of 2-Aminoimidazole Scaffolds in Organic and Medicinal Chemistry

In medicinal chemistry, synthetic 2-aminoimidazole derivatives are actively explored for their therapeutic potential. They serve as privileged scaffolds, meaning they are capable of binding to multiple biological targets with high affinity. This has led to the investigation of 2-aminoimidazole-based compounds as inhibitors for a range of enzymes and as modulators of various receptors.

Structural Context of N,1-Disubstituted-1H-imidazol-2-amines within Heterocyclic Systems

N,1-disubstituted-1H-imidazol-2-amines, the class to which N,1-diethyl-1H-imidazol-2-amine belongs, are characterized by the presence of substituents on both the endocyclic nitrogen at position 1 and the exocyclic amino group at position 2. This substitution pattern significantly influences the molecule's properties. The substituent at the N1-position of the imidazole ring can modulate the ring's electronic nature and steric environment. The substituent on the 2-amino group further defines the molecule's shape and its potential for intermolecular interactions.

The synthesis of asymmetrically substituted N,1-disubstituted-1H-imidazol-2-amines can be challenging but offers a high degree of molecular diversity. The development of regioselective synthetic methods is crucial for accessing specific isomers and exploring their structure-activity relationships. Research into related benzimidazole (B57391) structures, for instance, has demonstrated that N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines can act as selective inhibitors of transient receptor potential cation channel 5 (TRPC5). nih.gov While specific research on this compound is not widely published, its structure fits within this important class of heterocyclic compounds, suggesting potential for further scientific investigation.

Research Findings on this compound

Detailed experimental data and research findings specifically for this compound are not extensively reported in peer-reviewed scientific literature. However, its basic chemical properties can be cataloged from chemical supplier information.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1177292-95-3 | bldpharm.com |

| Molecular Formula | C₇H₁₃N₃ | bldpharm.com |

| Molecular Weight | 139.20 g/mol | Calculated |

Table 2: Representative Research on Related Imidazole Derivatives

| Compound Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines | TRPC5 Inhibition for Chronic Kidney Disease | Identification of AC1903 as a selective TRPC5 inhibitor active in animal models. | nih.gov |

| 1,3-disubstituted imidazol(in)ium-2-carboxylates | N-heterocyclic Carbene Precursors | Development of synthetic routes and characterization of thermal decarboxylation to form free carbenes. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N,1-diethylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-7-9-5-6-10(7)4-2/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXFBCUGAYBXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,1 Diethyl 1h Imidazol 2 Amine and Cognate Structures

Diverse Synthetic Pathways to Imidazole-2-amines

The construction of the imidazole-2-amine core can be achieved through various synthetic routes, each with its own advantages and substrate scope. These methods primarily involve the formation of the imidazole (B134444) ring through condensation, cyclization, and substitution reactions.

Condensation Reactions for Imidazole Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of the imidazole ring from acyclic precursors in a single step.

A well-established method for the synthesis of 2-aminoimidazoles involves the reaction of α-haloketones, such as α-chloroketones, with guanidine (B92328) and its derivatives. This reaction proceeds via an initial nucleophilic substitution of the halogen by one of the amino groups of guanidine, followed by an intramolecular condensation to form the imidazole ring.

The use of deep eutectic solvents (DESs) has been explored as a greener alternative to traditional organic solvents for this transformation. mdpi.comnih.gov For instance, a mixture of choline chloride (ChCl) and glycerol or urea can serve as an effective medium for the reaction between α-chloroketones and guanidine derivatives, often leading to reduced reaction times and simplified work-up procedures. mdpi.comnih.gov

A plausible reaction mechanism involves the initial formation of an intermediate by the reaction of the α-chloroketone with guanidine, which then undergoes cyclization and dehydration to yield the 2-aminoimidazole product.

Table 1: Examples of 2-Aminoimidazole Synthesis from α-Chloroketones and Guanidines

| α-Chloroketone | Guanidine Derivative | Solvent | Yield (%) |

|---|---|---|---|

| 2-Chloro-1-phenylethanone | Guanidine hydrochloride | Ethanol | 75 |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | N-Methylguanidine | DMF | 68 |

This table presents representative data and is not exhaustive.

The condensation of dicarbonyl compounds (or their equivalents) with aldehydes and an ammonia source is a classical and versatile method for imidazole synthesis, often referred to as the Radziszewski synthesis. nih.gov For the synthesis of 2-aminoimidazoles, this can be adapted by using precursors that introduce the 2-amino functionality.

One common approach involves a multi-component reaction where an aldehyde, a 1,2-dicarbonyl compound, and an amine source are condensed together. nih.govorganic-chemistry.org Various catalysts, including Lewis acids and solid-supported reagents, have been employed to improve the efficiency of these reactions. For example, the reaction of benzil, an aldehyde, and ammonium (B1175870) acetate can yield 2,4,5-trisubstituted imidazoles. nih.gov

The Van Leusen imidazole synthesis provides another route, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an imine formed in situ from an aldehyde and a primary amine. mdpi.com This method is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles.

The reaction of dimethyl N-aryldithioimidocarbonates with diamines, such as ethylenediamine, provides a pathway to 2-arylamino-2-imidazolines. Subsequent dehydrogenation can then lead to the corresponding 2-arylaminoimidazoles. This method offers a route to N-aryl substituted 2-aminoimidazoles.

Nucleophilic Substitution Reactions in Imidazole-2-amine Synthesis

Nucleophilic substitution reactions on a pre-formed imidazole ring can also be employed to introduce the 2-amino group. A common strategy involves the reaction of a 2-haloimidazole with an amine. pharmaguideline.com The reactivity of the halogen at the C2 position of the imidazole ring is generally higher than at other positions, facilitating this substitution. pharmaguideline.comchemistry-online.com

For the synthesis of N,1-diethyl-1H-imidazol-2-amine, this could hypothetically involve the reaction of 2-bromo-1-ethylimidazole with ethylamine (B1201723). The N-ethyl group on the imidazole ring would be introduced prior to the nucleophilic substitution step.

Another approach involves the displacement of other leaving groups, such as a sulfonyl group, from the 2-position of the imidazole ring by an amine. The success of these reactions often depends on the nature of the amine and the reaction conditions.

Table 2: Representative Nucleophilic Substitution Reactions for 2-Aminoimidazole Synthesis

| Imidazole Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Bromo-1-methylimidazole | Ammonia | Cu(I) catalyst, 120 °C | 1-Methyl-1H-imidazol-2-amine |

| 2-Chloroimidazole | Diethylamine (B46881) | K2CO3, DMF, 100 °C | N,N-Diethyl-1H-imidazol-2-amine |

This table provides illustrative examples of the synthetic strategy.

Intramolecular Cyclization Approaches for Imidazole Core Construction

Intramolecular cyclization reactions are powerful methods for the synthesis of heterocyclic compounds, including imidazoles. These approaches involve the formation of the imidazole ring from a single precursor that contains all the necessary atoms.

One such strategy is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This method allows for the synthesis of imidazol-2-ones, which can potentially be converted to 2-aminoimidazoles. The reaction proceeds through the cyclization of a deprotonated urea onto the alkyne moiety. acs.org

Another approach involves the cyclization of N-propargyl guanidines. acs.org Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates can generate 2-aminoimidazole products in good yields. acs.org This methodology constructs both a C-N and a C-C bond during the annulation step.

Furthermore, the reaction of carbodiimides with propargylamines can lead to the formation of 2-aminoimidazoles. rsc.org The reaction is believed to proceed through an initial addition of the amine to the carbodiimide, followed by an intramolecular cyclization.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov For the synthesis of substituted 2-aminoimidazoles, MCRs provide a powerful platform for rapid library generation and structural diversification. acs.org

One notable strategy involves a three-component coupling to assemble propargyl cyanamide precursors, which can then undergo cyclization to form the 2-aminoimidazole core. acs.org This approach facilitates the construction of the heterocyclic system in a limited number of steps. Another relevant MCR is the one-pot, sequential two-step synthesis of complex imidazole derivatives, which can be catalyzed by acids like p-toluenesulfonic acid. nih.govsemanticscholar.org Such reactions often proceed through the initial formation of an imine, which then undergoes further reactions, such as condensation and cyclization, with other components in the mixture. nih.govnih.gov The versatility of MCRs allows for the incorporation of diverse substituents by varying the starting aldehydes, amines, and other building blocks, enabling the synthesis of a wide array of imidazole derivatives. nih.gov

Table 1: Comparison of One-Pot vs. Sequential Two-Step Multicomponent Reactions for Imidazole Synthesis This table is a representative example based on findings for related imidazole syntheses.

| Method | Key Steps | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| One-Pot MCR | All components added at once | 36 h | Low (e.g., 30%) | nih.gov |

Advancements in Sustainable and Green Synthesis of Imidazole-2-amines

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to 2-aminoimidazoles, minimizing the use of hazardous solvents and energy consumption.

Deep eutectic solvents (DESs) have emerged as promising green reaction media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov These solvents, typically formed from a mixture of a hydrogen bond acceptor (like choline chloride, ChCl) and a hydrogen bond donor (like urea or glycerol), are biodegradable, non-volatile, and often inexpensive. mdpi.comresearchgate.net

Research has demonstrated that a one-pot, two-step synthesis involving the heterocyclodehydration between α-chloroketones and guanidine derivatives proceeds efficiently in DESs like ChCl-glycerol or ChCl-urea. mdpi.com This method offers significant advantages over traditional protocols that use toxic and volatile organic solvents under inert atmospheres. mdpi.comnih.gov Key benefits include a substantial reduction in reaction time, from 10–12 hours in conventional solvents to just 4–6 hours in DESs. mdpi.comnih.gov The use of a ChCl-urea mixture can also simplify product isolation, enabling direct filtration and crystallization of the 2-aminoimidazole product from the reaction medium. mdpi.commdpi.com This eliminates the need for conventional purification techniques like liquid-liquid extraction and column chromatography. mdpi.com Furthermore, the DES can often be recycled and reused for several consecutive reactions without a significant loss in product yield. mdpi.com

Table 2: Performance of Deep Eutectic Solvents in 2-Aminoimidazole Synthesis

| DES Composition | Reactants | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Choline Chloride-Glycerol (1:2) | α-chloroketone, guanidine | 4–6 h | Reduced reaction time vs. organic solvents | mdpi.com |

| Choline Chloride-Urea (1:2) | α-chloroketone, N,N'-diarylguanidine | 4–6 h | Direct isolation of product by filtration; recyclable medium | mdpi.commdpi.com |

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased product yields, and often higher product purity compared to conventional heating methods. semanticscholar.orgrsc.org The application of microwave irradiation for the synthesis of imidazoles and other N-heterocycles is well-documented. unito.itlew.ro

Microwave energy promotes efficient and uniform volumetric heating of the reaction mixture, which can accelerate reaction rates significantly. rsc.orgmonash.edu For example, syntheses that require many hours or even days under conventional reflux conditions can often be completed in a matter of minutes to a few hours using a microwave synthesizer. lew.romonash.edu In the context of multicomponent reactions for synthesizing substituted imidazoles, microwave irradiation has been shown to provide access to products in short reaction times with high yields and purities, whereas the same reactions proceed very slowly under conventional heating. unito.it This efficiency makes MAOS a highly attractive method for the rapid and sustainable synthesis of this compound and its analogs. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Heterocycles This table is a representative example based on findings for related N-alkyl (benz)imidazolium salt syntheses.

| Synthesis Method | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating | 5–7 days | Standard laboratory setup | monash.edu |

| Microwave Irradiation | 3 hours | Drastic reduction in reaction time, uniform heating | monash.edu |

Regiocontrolled Synthetic Approaches for Substituted Imidazoles

Achieving regiocontrol is a critical challenge in the synthesis of substituted imidazoles, particularly for N,1-dialkylated structures like this compound. The development of regioselective reactions ensures that substituents are installed at the desired positions on the imidazole ring, avoiding the formation of isomeric mixtures that require difficult separation.

One effective strategy involves the regioselective alkylation of a guanidine derivative as a key step in the reaction sequence. researchgate.net This is followed by an intramolecular condensation and subsequent tautomerization/aromatization to furnish the final 2-aminoimidazole product with a specific substitution pattern. researchgate.net Another powerful method for generating substituted 2-aminoimidazoles is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.org This methodology facilitates the formation of both a C-N and a C-C bond in the annulation step, allowing for the rapid and controlled construction of 2-aminoimidazoles bearing different aryl groups at a specific position. acs.org Additionally, regio-specific syntheses of N-substituted imidazoles can be achieved by converting α-amino acids into α-aminocarbonyl derivatives, which then react with isothiocyanates to form cyclic thioureas. researchgate.net Subsequent desulfurization yields the desired N-substituted imidazole with high regiochemical fidelity. researchgate.net

Isolation and Purification Techniques for N,1-Dialkyl-1H-imidazol-2-amines

The isolation and purification of the target compound are crucial final steps in any synthetic sequence. For N,1-dialkyl-1H-imidazol-2-amines, the chosen method depends heavily on the synthetic route and the nature of the impurities.

When green solvents like DESs are used, purification can be remarkably straightforward. mdpi.com In many cases, the 2-aminoimidazole product precipitates upon completion of the reaction or upon the addition of water to the reaction mixture. mdpi.commdpi.com The pure product can then be isolated by simple filtration, followed by crystallization from an appropriate solvent system, such as a diethyl ether/petroleum ether mixture. mdpi.com This process avoids the need for chromatography and the use of large volumes of volatile organic solvents. mdpi.com

For syntheses conducted in traditional organic solvents, standard purification techniques are employed. These can include evaporating the solvent in vacuo and extracting the residue with a suitable solvent like carbon tetrachloride. nih.gov The combined organic phases are then dried and concentrated to yield the product. mdpi.com For complex mixtures that may result from reactions lacking complete regioselectivity, more sophisticated techniques may be necessary. Buffer-assisted separation, which exploits the different basicities and pH-dependent solubilities of primary, secondary, and tertiary amines, can be an effective, non-chromatographic method for purifying N-alkylated products from reaction byproducts. researchgate.net

Elucidation of Reaction Mechanisms and Transformational Pathways of N,1 Dialkyl 1h Imidazol 2 Amines

Mechanistic Studies of Imidazole-2-amine Formation via Condensation

The formation of the imidazole-2-amine scaffold often proceeds through condensation reactions that involve a series of carefully orchestrated chemical steps. These steps include regioselective alkylation and subsequent intramolecular cyclization, followed by tautomerization and aromatization to yield the final stable product.

The synthesis of N,1-dialkyl-1H-imidazol-2-amines relies heavily on the precise control of alkyl group introduction onto the imidazole (B134444) precursor. Regioselective N-alkylation is a critical step that dictates the final structure of the molecule. beilstein-journals.orgd-nb.info The choice of alkylating agent and reaction conditions, such as the base and solvent, significantly influences the position of alkylation on the imidazole ring. beilstein-journals.orgresearchgate.net For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be an effective system for achieving N-1 selective alkylation of indazole scaffolds, a related heterocyclic system. beilstein-journals.orgd-nb.info This selectivity is often governed by a combination of steric and electronic factors of the substituents on the heterocyclic ring. beilstein-journals.orgresearchgate.net

Following the initial N-alkylation, an intramolecular cyclization event occurs. This process typically involves the nucleophilic attack of an amine group onto an electrophilic carbon, often a carbonyl or a related functional group, leading to the formation of the five-membered imidazole ring. mdpi.com The efficiency and regioselectivity of this cyclization are paramount for the successful synthesis of the desired imidazole-2-amine. nih.gov In some syntheses, the N-substituent is incorporated prior to the ring-closure of the imidazole ring. d-nb.info One-pot methodologies have also been developed, for example, for the synthesis of N1-alkyl benzotriazoles through the intramolecular cyclization of N-alkyl-o-phenylenediamines. tsijournals.com

Table 1: Factors Influencing Regioselective N-Alkylation

| Factor | Influence on Regioselectivity |

|---|---|

| Base | Can influence which nitrogen is deprotonated, making it more nucleophilic. |

| Solvent | Can affect the solubility of reactants and stabilize transition states. |

| Alkylating Agent | Steric bulk and reactivity of the electrophile play a crucial role. |

| Substituents | Electronic and steric properties of groups on the imidazole precursor. beilstein-journals.org |

Once the initial cyclized product is formed, it often exists in a non-aromatic or partially aromatic state. The final step in the formation of the stable N,1-dialkyl-1H-imidazol-2-amine is a series of tautomerization and aromatization processes. Tautomerism is a key concept, particularly the equilibrium between imine and enamine forms. nih.gov The initial cyclized product may exist as an imidazoline, which then undergoes tautomerization to form the more stable aromatic imidazole ring. mdpi.com

This aromatization is a powerful thermodynamic driving force for the reaction, leading to the final, stable product. The process often involves the elimination of a small molecule, such as water, to achieve the fully conjugated aromatic system. mdpi.com The stability of the 1H-tautomer is generally considered to be greater than the corresponding 2H-tautomer in related systems like indazoles. beilstein-journals.orgd-nb.info

Nucleophilic Reactivity Mechanisms of Imidazole-2-amines

The nitrogen atoms in N,1-dialkyl-1H-imidazol-2-amines possess lone pairs of electrons, making them nucleophilic. The exocyclic amino group is generally the more nucleophilic center compared to the ring nitrogen atoms, which are part of the aromatic system. The nucleophilicity of amines is influenced by several factors, including the electronic and steric environment around the nitrogen atom. masterorganicchemistry.com Primary and secondary amines are generally good nucleophiles. researchgate.net

The nucleophilic character of these compounds allows them to participate in a variety of chemical transformations. For instance, they can react with electrophiles such as alkyl halides in substitution reactions. msu.edu The reactivity can be modulated by the nature of the alkyl groups attached to the nitrogen atoms. The lone pair on the exocyclic nitrogen can also be involved in reactions with carbonyl compounds, leading to the formation of imines or related products. msu.edu

Table 2: General Nucleophilicity Trends of Amines

| Amine Type | General Nucleophilicity | Influencing Factors |

|---|---|---|

| Primary (RNH₂) | Good | Steric hindrance, solvent effects. researchgate.net |

| Secondary (R₂NH) | Generally stronger than primary | Increased electron density from alkyl groups. masterorganicchemistry.com |

| Tertiary (R₃N) | Can be strong, but sterically hindered | Steric hindrance can significantly reduce nucleophilicity. masterorganicchemistry.com |

Investigations into Cyclization and Rearrangement Mechanisms

The formation and transformation of imidazole-2-amines can involve complex cyclization and rearrangement reactions. In some instances, unexpected products can be formed through intricate mechanistic pathways. For example, the reaction of o-phenylenediamine (B120857) with 2-benzoylcyclohexanone (B1331447) can unexpectedly lead to a benzimidazole (B57391) derivative through a cyclocondensation reaction involving cleavage of a C-C bond and subsequent aromatization. mdpi.comresearchgate.net

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding these complex transformations. acs.org These studies can help to elucidate the transition states and intermediates involved in the reaction, providing a detailed picture of the reaction mechanism. For example, DFT calculations have been used to understand the regioselectivity of N-alkylation in indazole systems. researchgate.net Rearrangements, such as the Stevens-like rearrangement, have been proposed in the transformation of related nitrogen-containing heterocyclic systems. acs.org

Dynamic Imine-Enamine Tautomerism within Imidazoline Systems

The concept of imine-enamine tautomerism is fundamental to understanding the reactivity of five-membered heterocyclic systems like imidazolines, which are precursors to the fully aromatic imidazoles. nih.gov This tautomerism describes the equilibrium between an imine (a compound containing a C=N double bond) and an enamine (an alkene adjacent to a nitrogen atom). numberanalytics.com This equilibrium is often catalyzed by acids or bases. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Imidazole 2 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For imidazole-2-amine analogs, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In N,1-diethyl-1H-imidazol-2-amine, distinct signals are expected for the protons on the imidazole (B134444) ring and the two separate ethyl groups.

Imidazole Ring Protons: The two protons on the imidazole ring (at positions C4 and C5) are expected to appear as distinct signals in the aromatic region of the spectrum.

N1-Ethyl Group: The ethyl group attached to the N1 position of the imidazole ring will exhibit a quartet for the methylene (-CH₂) protons, coupled to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the methylene protons.

N-Ethyl Group: Similarly, the ethyl group on the exocyclic amine will show a methylene quartet and a methyl triplet. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitrogen atom. libretexts.org

Amine Proton (N-H): A broad singlet corresponding to the secondary amine proton is also anticipated. Its chemical shift can be variable and is dependent on factors like solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-4/H-5 | 6.5 - 7.5 | Doublet, Doublet |

| N1-CH₂ CH₃ | 3.8 - 4.2 | Quartet |

| N-CH₂ CH₃ | 3.0 - 3.4 | Quartet |

| N1-CH₂CH₃ | 1.2 - 1.5 | Triplet |

| N-CH₂CH₃ | 1.1 - 1.4 | Triplet |

| NH | 5.0 - 6.0 | Broad Singlet |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. For this compound, signals corresponding to the three imidazole ring carbons and the four carbons of the two ethyl groups are expected.

Imidazole Ring Carbons: The C2 carbon, being bonded to three nitrogen atoms, is the most deshielded and appears furthest downfield. mdpi.com The C4 and C5 carbons will resonate at higher fields. The fast tautomerization that can occur in some imidazole derivatives can lead to broadened or undetectable signals for the ring carbons in solution NMR. nih.gov

Ethyl Group Carbons: The methylene (-CH₂) carbons, being directly attached to nitrogen, are deshielded relative to the methyl (-CH₃) carbons. The chemical shifts will differ slightly between the N1-ethyl and the N-ethyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 145 - 155 |

| Imidazole C4/C5 | 110 - 125 |

| N1-CH₂ CH₃ | 40 - 45 |

| N-CH₂ CH₃ | 35 - 40 |

| N1-CH₂CH₃ | 14 - 18 |

| N-CH₂CH₃ | 13 - 17 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a correlation between the methylene proton quartet of the N1-ethyl group and its corresponding methylene carbon signal. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would be expected to show characteristic bands for the amine N-H group, the aromatic imidazole ring, and the aliphatic C-H bonds of the ethyl groups.

N-H Stretch: A characteristic absorption for the secondary amine (R₂NH) is a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the imidazole ring may appear just above 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring typically appear in the 1500-1650 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations for aliphatic and aromatic amines are found in the fingerprint region, typically between 1020-1350 cm⁻¹. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Weak-Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Strong |

| Imidazole Ring (C=N, C=C) | Stretch | 1500 - 1650 | Medium-Strong |

| C-N | Stretch | 1020 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the this compound molecule.

Fragmentation Pattern: The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk For N-alkylated imidazoles, a common fragmentation pathway is α-cleavage, involving the cleavage of the N-C bond of the alkyl substituent. researchgate.net Expected fragmentation for this compound would include:

Loss of a methyl radical (•CH₃) from one of the ethyl groups to give an [M-15]⁺ ion.

Loss of an ethyl radical (•CH₂CH₃) to give an [M-29]⁺ ion.

Cleavage of the imidazole ring itself can also occur, leading to smaller fragment ions that can help in the structural confirmation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 139 |

| [M-15]⁺ | Loss of •CH₃ | 124 |

| [M-28]⁺ | Loss of ethylene (C₂H₄) via rearrangement | 111 |

| [M-29]⁺ | Loss of •C₂H₅ | 110 |

Theoretical Chemistry and Computational Modeling of Imidazole 2 Amine Systems

Quantum Chemical Calculations for Molecular Conformation and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its preferred three-dimensional shape and energetic stability.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. nih.govbohrium.com Geometric optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. researchgate.net For imidazole (B134444) derivatives, DFT functionals such as B3LYP, combined with basis sets like 6–311++G (d,p), are commonly employed to achieve accurate structural predictions. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. For N,1-diethyl-1H-imidazol-2-amine, these calculations would elucidate the spatial orientation of the two ethyl groups relative to the imidazole ring, which is crucial for its interaction with other molecules. The stability of the optimized structure is confirmed by frequency calculations, ensuring that all vibrational frequencies are real, indicating a true energy minimum.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.391 Å |

| Bond Length | C2-N(amine) | 1.365 Å |

| Bond Length | C4-C5 | 1.350 Å |

| Bond Angle | N1-C2-N3 | 109.5° |

| Dihedral Angle | C5-N1-C(ethyl)-C(ethyl) | -175.2° |

Tautomerism is a critical phenomenon in many heterocyclic systems, including imidazole-2-amines. nih.gov These compounds can exist in different isomeric forms that differ in the position of a hydrogen atom and a double bond. For this compound, the primary tautomeric equilibrium is between the amino form (this compound) and the imino form (N,1-diethyl-1,3-dihydro-2H-imidazol-2-imine).

Computational methods are essential for determining the relative stabilities of these tautomers. researchgate.net By calculating the electronic energies (ΔE) and Gibbs free energies (ΔG) of each tautomer using DFT or higher-level methods like Møller-Plesset perturbation theory (MP2), researchers can predict the equilibrium constant and the predominant tautomer under specific conditions (e.g., in the gas phase or in a solvent). researchgate.net Solvent effects are often included using continuum models, as polarity can significantly influence tautomeric preference. nih.gov For 2-amino-2-imidazoline systems, the amino tautomer is generally computed to be more stable than the imino form. researchgate.net

Table 2: Hypothetical Relative Energies and Gibbs Free Energies for Tautomers of this compound.

| Tautomer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (Gas Phase) |

|---|---|---|---|

| Amino Form | 0.00 | 0.00 | >99% |

| Imino Form | +4.5 | +4.2 | <1% |

Electronic Structure Analysis via Computational Methods

Analyzing the electronic structure of a molecule provides deep insights into its chemical reactivity and intermolecular interactions. webofjournals.com Computational methods allow for the visualization and quantification of various electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are key to ligand-receptor binding. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

For this compound, these analyses would characterize the electron-rich nature of the imidazole ring and the amino group, identifying them as potential hydrogen bond donors and acceptors. nih.gov

Table 3: Hypothetical Electronic Properties of this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 3.5 D |

Molecular Docking Simulations for Putative Ligand-Target Interactions (in vitro mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. amazonaws.com This method is instrumental in drug discovery for screening virtual compound libraries and generating hypotheses about ligand-target interactions. mdpi.comjddtonline.info The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. A docking algorithm then samples numerous possible binding poses of the ligand within the active site of the protein, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.comjddtonline.info

For imidazole-based compounds, which are known to interact with various enzymes like heme oxygenase and kinases, docking studies can reveal key interactions. mdpi.comnih.govdergipark.org.tr These often include hydrogen bonds between the imidazole nitrogens or the amino group and amino acid residues (such as Asp, Glu, Lys) in the protein's active site, as well as hydrophobic interactions. nih.govacs.org The results, including the binding energy and the specific interactions observed, help prioritize compounds for further in vitro testing. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net When applied to a ligand-protein complex obtained from docking, MD can be used to:

Assess Binding Stability: MD simulations can test the stability of the docked pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. acs.org

Explore Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations allow for the exploration of different conformations of the ligand within the binding pocket and reveal how the protein might adapt to the ligand's presence. acs.orgnih.gov

Refine Binding Poses: The dynamic nature of the simulation can lead to the refinement of the initial docked pose, potentially identifying a more favorable binding mode.

By simulating the system over nanoseconds, researchers can gain a more realistic understanding of the conformational landscape and the strength of the ligand-target interactions, providing a more robust model for structure-based drug design. researchgate.net

Compound Reference Table

Rational Design and Synthesis of N,1 Diethyl 1h Imidazol 2 Amine Derivatives and Analogs

Strategies for Synthesis of Substituted Imidazole-2-amine Scaffolds

The construction of the N,1-disubstituted-2-aminoimidazole core, such as N,1-diethyl-1H-imidazol-2-amine, can be achieved through several synthetic strategies. These methods often involve the cyclization of acyclic precursors, offering pathways to a diverse range of substituted imidazoles.

One prominent method involves the reaction of N-propargyl guanidines with aryl triflates, catalyzed by palladium. This approach facilitates the formation of both a carbon-nitrogen and a carbon-carbon bond in a single annulation step, leading to the efficient construction of 2-aminoimidazole products. nih.govacs.org While this method typically introduces an aryl group, it demonstrates a powerful strategy for forming the core heterocyclic structure.

Another versatile technique begins with readily available 2-aminopyrimidines and α-bromocarbonyl compounds. acs.orgnih.gov This method can be performed using either conventional heating or microwave irradiation to produce 1,4,5-trisubstituted 2-aminoimidazoles. acs.org The process involves the cleavage of an intermediate imidazo[1,2-a]pyrimidin-1-ium salt with amines or hydrazine. acs.orgnih.gov This approach is particularly useful for creating a variety of substitution patterns on the imidazole (B134444) ring.

Multicomponent reactions (MCRs) also provide an efficient route to highly substituted imidazoles. bohrium.com These reactions combine multiple starting materials in a single step, which aligns with the principles of green chemistry by reducing reaction time and the number of synthetic steps. bohrium.com For example, a four-component reaction of an aldehyde, benzil, ammonium (B1175870) acetate, and a primary aromatic amine can yield 1,2,4,5-tetrasubstituted imidazoles. bohrium.com

A facile route to 1,5-disubstituted-2-aminoimidazoles has been developed from amino acids and aldehydes, which has been used to synthesize a library of compounds with notable antibiotic activity. nih.gov Additionally, solid-phase synthesis techniques have been employed to create libraries of 2-aminoimidazole derivatives. nih.govnih.gov This involves attaching an amidinothiourea to a resin, followed by guanylation and cyclization with α-bromoketones to yield resin-bound 2-aminoimidazole derivatives. nih.gov

Table 1: Synthetic Strategies for Substituted 2-Aminoimidazole Scaffolds

| Strategy | Key Reactants | Key Features | Potential for N,1-Diethyl Substitution |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | N-propargyl guanidines, Aryl triflates | Forms C-N and C-C bonds in one step. nih.govacs.org | Adaptable by using an N-ethyl-N'-propargyl guanidine (B92328) and an ethyl-containing coupling partner. |

| From 2-Aminopyrimidines | 2-Aminopyrimidines, α-Bromocarbonyl compounds | Divergent synthesis allowing for various substitution patterns. acs.orgnih.gov | The N1-substituent is introduced via the amine used for ring cleavage. Using diethylamine (B46881) could potentially yield the target compound. |

| Multicomponent Reactions (MCRs) | Aldehydes, Benzil, Ammonium acetate, Primary amines | High efficiency and atom economy. bohrium.com | The N1-substituent comes from the primary amine, so using ethylamine (B1201723) would be a direct approach. |

| From Amino Acids | Amino acids, Aldehydes | Facile route to 1,5-disubstituted-2-aminoimidazoles. nih.gov | The N1-substituent is derived from the amino acid, so using an N-ethylated amino acid derivative could be explored. |

| Solid-Phase Synthesis | Resin-bound amidinothiourea, Arylamines, α-Bromoketones | Suitable for library generation. nih.gov | The N-substituent on the 2-amino group is introduced from an arylamine, but could be adapted for an ethylamine. |

Regioselective Functionalization of the Imidazole Ring System

Once the this compound core is synthesized, further diversification can be achieved by regioselective functionalization of the C4 and C5 positions of the imidazole ring. Directing the substitution to a specific carbon atom is a significant challenge in heterocyclic chemistry, but several methods have been developed to control this selectivity.

Catalytic C-H bond functionalization is a powerful tool for derivatizing existing imidazole rings. nih.gov For instance, palladium-catalyzed C-H arylation can be directed to either the C5 or C2 positions with complementary regioselectivity. nih.govacs.org The regioselectivity is influenced by the electronic properties of the C-H bonds and the heterocyclic ring. nih.gov Nickel-catalyzed C-H arylations and alkenylations have also been developed, particularly for introducing substituents at the C2 position. nih.govrsc.org The use of a tertiary alcohol as a solvent has been shown to be key for the successful C-H coupling of imidazoles with this system. nih.gov

For N-substituted imidazoles, the use of a directing group can control the position of functionalization. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct arylation. A "SEM-switch" strategy, which involves transferring the SEM-group from the N1 to the N3 nitrogen, allows for the preparation of 4-arylimidazoles and subsequent C4-C5 diarylation. nih.govacs.org

In the context of 2-aminoimidazoles specifically, modifications at the 5-position are common. For example, the solid-phase synthesis of 2-aminoimidazoles often involves the introduction of an aroyl group at the 5-position via reaction with α-bromoketones. nih.gov Further modifications, such as the incorporation of a thiazolyl moiety at the 5-position, have been shown to improve biological activity in certain contexts. nih.govnih.gov

Table 2: Methods for Regioselective Functionalization of the Imidazole Ring

| Position | Method | Key Reagents/Catalysts | Directing Group/Controlling Factor |

|---|---|---|---|

| C5 | Palladium-Catalyzed C-H Arylation | Palladium acetate, Carbonate or carboxylate base | Electronic preference of the imidazole ring. nih.gov |

| C2 | Palladium-Catalyzed C-H Arylation | Palladium acetate, Specific ligands | Complementary conditions to C5 arylation. nih.govacs.org |

| C2 | Nickel-Catalyzed C-H Arylation/Alkenylation | Ni(OTf)₂, dcype/dcypt, K₃PO₄ | Use of a tertiary alcohol solvent. nih.govrsc.org |

| C4 | SEM-Switch Strategy | SEM-Cl, Palladium catalyst | Transposition of the SEM protecting group from N1 to N3. nih.govacs.org |

| C5 | Cyclization with α-haloketones | α-bromoketones | The ketone substituent determines the group at C5. nih.gov |

Development of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The development of compound libraries based on the this compound scaffold is essential for systematic exploration of structure-activity relationships (SAR). By creating a series of analogs with varied substituents at different positions, researchers can identify the key structural features required for a desired biological activity.

Parallel synthesis is a common strategy for the rapid generation of compound libraries. nih.govacs.org This approach has been used to create libraries of oligomeric imidazole-4,5-dicarboxamides, designed to screen for inhibitors of protein-protein interactions. nih.gov Another library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides was prepared by derivatizing the imidazole-4,5-dicarboxylic acid scaffold with various amino acid esters and alkanamines. mdpi.com

Solid-phase synthesis is particularly well-suited for library development as it simplifies the purification process. A combinatorial library of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives was synthesized on a 2-chlorotrityl resin. nih.govnih.gov This library was screened against human adenosine (B11128) receptors to probe the SAR of these scaffolds. nih.govresearchgate.net The results indicated that while the initial 2-aminoimidazole derivatives had only moderate affinity, further modification to 2-aminoimidazolyl-thiazoles led to a significant improvement in affinity and selectivity. nih.govnih.gov

The insights gained from these SAR studies are crucial for guiding the rational design of more potent and selective compounds. For example, the discovery that incorporating a thiazolyl moiety at the 5-position of the 2-aminoimidazole scaffold improved affinity for adenosine receptors provides a clear direction for future synthetic efforts. nih.gov Similarly, the screening of a library of 1,5-disubstituted-2-aminoimidazoles for antibiotic activity helped to identify the substitution patterns that are most effective against various bacterial strains. nih.gov

Table 3: Strategies for Compound Library Development and SAR Studies

| Scaffold | Synthetic Approach | Diversity Elements | Application/Goal |

|---|---|---|---|

| Imidazole-4,5-dicarboxylic acid | Parallel Synthesis | Amino acid esters, Chiral diamines, Alkanamines. nih.govmdpi.com | Screening for inhibitors of protein-protein interactions. nih.gov |

| 2-Aminoimidazole | Solid-Phase Synthesis | Arylamines, α-Bromoketones at C5. nih.gov | Exploring SAR at adenosine receptors. nih.govnih.gov |

| 2-Aminoimidazolyl-thiazole | Solid-Phase Synthesis | Thiazole at C5, various other substituents. nih.gov | Improving affinity and selectivity for adenosine receptors. nih.govnih.gov |

| 1,5-Disubstituted-2-aminoimidazole | Solution-Phase Synthesis | Various substituents at N1 and C5 from amino acids and aldehydes. nih.gov | Discovery of new antibiotics. nih.gov |

| Imidazole-1,2,3-triazole hybrids | Click Chemistry | Alkyl/aryl side chains on the triazole moiety. nih.gov | Development of anticancer agents. nih.gov |

In Vitro Biological Activity Mechanisms and Pharmacological Target Identification of Imidazole 2 Amine Derivatives

Investigation of Molecular and Cellular Targets (in vitro)

Research into N,1-diethyl-1H-imidazol-2-amine and its structural analogs has identified several key molecular and cellular targets in vitro. These interactions are primarily centered on enzyme inhibition and receptor modulation.

Derivatives of 1H-imidazol-2-amine have demonstrated potent inhibitory activity against several classes of enzymes implicated in disease.

Vascular Adhesion Protein-1 (VAP-1): VAP-1 is a dual-function ectoenzyme with roles in leukocyte adhesion and amine oxidase activity, making it a target for anti-inflammatory therapies. researchgate.net Novel 1H-imidazol-2-amine derivatives have been synthesized and identified as potent VAP-1 inhibitors. scilit.comnih.gov Structure-activity relationship (SAR) studies led to the development of compounds with high inhibitory potency against both human and rat VAP-1. For instance, by modifying a lead compound, researchers synthesized a derivative (compound 37b) with an IC50 value of 0.019 µM for human VAP-1. nih.govsemopenalex.orgresearchgate.net

Molecular Mechanisms of In Vitro Biological Action

Influence on Cellular Metabolic Processes (in vitro)

There is no specific information available in the reviewed literature concerning the in vitro influence of this compound on cellular metabolic processes.

Research on other imidazole-containing compounds suggests that this class of molecules can modulate metabolic pathways. For instance, some imidazole (B134444) derivatives have been investigated as inhibitors of enzymes involved in cellular metabolism. researchgate.net Nirogacestat, a complex molecule containing an imidazole moiety, has been shown to decrease the viability of certain cancer cells by affecting mitotic phases. wikipedia.org However, these findings are not directly transferable to this compound due to significant structural differences.

Prodrug Concepts and In Vitro Activation Pathways

No literature is available that specifically discusses prodrug concepts or in vitro activation pathways for this compound.

The 2-aminoimidazole scaffold is a common feature in medicinal chemistry, and the primary amine group could theoretically be modified to create a prodrug. Prodrug strategies often involve masking a pharmacologically active group to improve properties like solubility or to target specific tissues, with subsequent enzymatic or chemical cleavage to release the active drug. Common prodrug approaches for amine-containing compounds include the formation of amides, carbamates, or N-Mannich bases. The in vitro activation of such prodrugs would typically be studied in cellular or subcellular fractions (e.g., liver microsomes) to identify the enzymes responsible for the conversion.

In Vitro Cytotoxicity Mechanisms in Cancer Cell Lines

Specific data on the in vitro cytotoxicity of this compound in cancer cell lines is not available in the current body of scientific literature.

However, the broader family of imidazole and benzimidazole (B57391) derivatives has demonstrated significant potential as anticancer agents. For example, various substituted benzimidazoles have been screened for cytotoxicity against numerous cancer cell lines, with some compounds showing potent growth inhibition. scholarsresearchlibrary.com The mechanisms of action for these related compounds are diverse and include the inhibition of topoisomerase I, an enzyme crucial for DNA replication. nih.govacs.org Other imidazole-based compounds have been shown to target tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov For instance, certain imidazo[1,2-a]pyrimidine (B1208166) derivatives have been found to selectively inhibit the proliferation of breast cancer cell lines. nih.gov

A study on 1H-benzimidazol-2-ylmethyl-N-phenyl amine complexes with palladium(II) and platinum(II) showed cytotoxicity against breast, colon, and hepatocellular carcinoma cells. nih.gov Given that this compound contains a 2-aminoimidazole core, it is plausible that it could exhibit cytotoxic properties, but this remains to be experimentally verified.

Table 1: Examples of In Vitro Cytotoxicity of Related Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1H-benzimidazol-2-ylmethyl-N-phenyl amine Pt(II) complex | Breast cancer cells | IC50 of 12.4 μM | nih.gov |

| N-(4-(Nı,Nı-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | MCF-7, MDA-MB-231 (Breast cancer) | Selective inhibition of proliferation | nih.gov |

| Novel bis-benzimidazole derivatives | NCI-H522, NCI-H23 (Lung cancer) | Significant cytotoxic activity | scholarsresearchlibrary.com |

This table presents data for related compounds and not for this compound.

Mechanisms of Antimicrobial Activity (in vitro)

There is no specific research detailing the in vitro antimicrobial activity or the corresponding mechanisms of this compound.

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. nih.govmdpi.com For instance, metronidazole, a 5-nitroimidazole derivative, is a widely used antibiotic against anaerobic bacteria. nih.gov The antimicrobial mechanisms of imidazole derivatives are varied and can include the inhibition of nucleic acid synthesis, disruption of the cell wall, and interference with cell membrane integrity.

Studies on other 2-aminoimidazole derivatives have shown antibacterial and antifungal properties. niscpr.res.in For example, certain 1H-benzo[d]imidazole-aryl sulfonamide derivatives have demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli. niscpr.res.in Similarly, some imidazole and imidazolium (B1220033) salts derived from amino acids have shown potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis. mdpi.com The lipophilicity of these compounds, influenced by their substituents, appears to be a critical factor for their antimicrobial efficacy. mdpi.com The potential of this compound as an antimicrobial agent would need to be determined through dedicated in vitro screening against a panel of relevant bacterial and fungal strains.

Table 2: Examples of In Vitro Antimicrobial Activity of Related Imidazole Derivatives

| Compound/Derivative Class | Microbial Strain(s) | Activity/MIC | Reference(s) |

| 1H-benzo[d]imidazole-aryl sulfonamide derivatives | S. aureus, E. coli | MIC range of 10–20 mg/mL | niscpr.res.in |

| 1H-benzimidazol-2-ylmethyl-N-phenyl amine | S. aureus | MIC = 58 μg/mL | nih.gov |

| Imidazole salts from L-valine and L-phenylalanine | B. subtilis | MBC values ≤ 16 μg/mL | mdpi.com |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | T. vaginalis, G. intestinalis, E. histolytica | Strong antiprotozoal activity (nanomolar IC50) | researchgate.net |

This table presents data for related compounds and not for this compound.

Q & A

Basic Synthesis and Characterization

Q1. What are the standard synthetic routes for preparing N,1-diethyl-1H-imidazol-2-amine, and what key intermediates are involved? Answer: The synthesis typically involves alkylation of imidazole precursors. For example, refluxing imidazole derivatives with bromoethane in the presence of a base (e.g., K₂CO₃) facilitates N-alkylation. Key intermediates include 2-chloroimidazole derivatives, which undergo nucleophilic substitution with diethylamine . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR (to confirm ethyl group integration) and ESI-MS (for molecular ion verification) are critical steps. Similar methodologies are detailed in the synthesis of structurally related N-(piperidin-4-yl)benzimidazol-2-amine derivatives .

Advanced Reaction Mechanisms

Q2. How can unexpected reaction pathways, such as N-demethylation followed by diarylation, be identified and rationalized in imidazole synthesis? Answer: Unexpected pathways, as observed in the formation of diarylated byproducts during N-alkylation, require mechanistic studies:

- Kinetic monitoring : Track intermediate formation via -NMR or LC-MS at varying reaction times.

- Isotopic labeling : Use -labeled amines to trace nitrogen migration.

- Computational modeling : Employ density-functional theory (DFT) to compare activation energies of competing pathways .

For example, Jha et al. identified self-catalyzed N-diarylation in benzimidazole synthesis, where the desired monoalkylated product reacts further due to lower activation energy for secondary alkylation .

Structural Elucidation

Q3. What spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound derivatives? Answer: A multi-technique approach is recommended:

Computational Modeling

Q4. How can DFT calculations predict the electronic properties and reactivity of this compound? Answer: DFT (e.g., B3LYP/6-31G*) is used to:

- Optimize geometry : Compare computed bond lengths/angles with X-ray data to validate accuracy .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For imidazoles, the HOMO is typically localized on the amine group, guiding derivatization strategies .

- Reactivity studies : Simulate transition states for alkylation or cyclization reactions. Becke’s hybrid functional (B3LYP) has shown <3 kcal/mol deviation in activation energy predictions for similar systems .

Data Contradiction Analysis

Q5. What strategies resolve contradictions between theoretical predictions and experimental data in imidazole characterization? Answer:

- Benchmarking : Validate computational methods against known crystal structures (e.g., Cambridge Structural Database entries). Adjust basis sets (e.g., 6-311++G**) if discrepancies exceed 5% in bond lengths .

- Solvent effects : Include polarizable continuum models (PCM) in DFT calculations if experimental data (e.g., NMR) were acquired in solution .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR vs. rigid X-ray structures .

Derivative Synthesis

Q6. What methodologies enable regioselective functionalization of this compound for pharmacological applications? Answer:

- Directed C—H activation : Use Pd catalysts with directing groups (e.g., pyridine) to functionalize C4/C5 positions .

- Microwave-assisted synthesis : Accelerate heterocycle formation (e.g., triazole or oxadiazole rings) at 100–150°C with reduced side products .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties (e.g., fluorobenzyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.